![molecular formula C20H14F3N3O2 B3014184 N-(1-{[4-(三氟甲基)苯基]甲基}-1H-吲唑-3-基)呋喃-2-甲酰胺 CAS No. 1569076-11-4](/img/structure/B3014184.png)

N-(1-{[4-(三氟甲基)苯基]甲基}-1H-吲唑-3-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

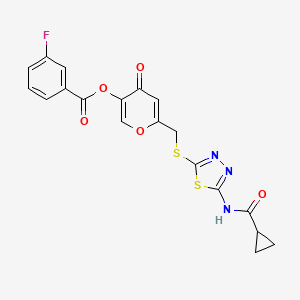

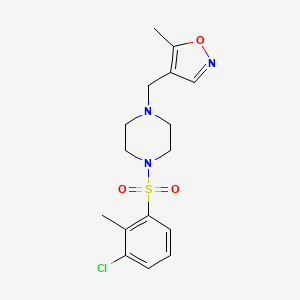

The compound "N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The structure suggests it is a carboxamide derivative, which is a common feature in various bioactive molecules. The presence of a furan ring and an indazole moiety indicates that this compound could be of interest in medicinal chemistry, particularly due to the trifluoromethyl group which is often used to enhance the metabolic stability and binding affinity of pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, followed by arylating the carboxamide to afford various analogues . Similarly, the synthesis of related indazole carboxamides involves condensation reactions of isocyanates with amines, followed by cyclization with hydrazine hydrate . These methods suggest that the synthesis of the compound would likely follow a similar pathway, involving the condensation of an appropriate isocyanate with an amine containing the furan moiety, followed by cyclization.

Molecular Structure Analysis

The molecular structure of related indazole carboxamides has been determined using crystallography, which provides detailed information about the arrangement of atoms in the molecule . The crystal structures help in understanding the conformation of the molecule and its potential interaction with biological targets. The presence of a trifluoromethyl group and a furan ring in the compound of interest suggests that it would have a distinct three-dimensional shape that could be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored in the context of their potential biological activities. For example, the anti-bacterial activities of N-(4-bromophenyl)furan-2-carboxamide analogues were investigated, showing effectiveness against drug-resistant bacteria . The indazole carboxamides have also been evaluated for their antitumor activities, indicating their ability to inhibit the proliferation of cancer cell lines . These studies suggest that the compound may also undergo biological reactions relevant to its potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are essential for their practical application in drug development. The introduction of a trifluoromethyl group is known to affect these properties by increasing the lipophilicity and metabolic stability of the molecule . The furan ring is a heterocyclic moiety that can contribute to the compound's electronic characteristics and potentially its interaction with biological targets.

科学研究应用

合成和结构转化

- 合成和转化:合成了相关化合物 N-(1-甲基吲唑-6-基)呋喃-2-甲酰胺,展示了化学转化和合成技术对类似化合物的适用潜力,如 N-(1-{[4-(三氟甲基)苯基]甲基}-1H-吲唑-3-基)呋喃-2-甲酰胺 (El’chaninov, Aleksandrov, & Stepanov, 2018)。

抗真菌和抗菌应用

- 抗真菌活性:包括 N-(2-(5-溴-1H-吲唑-1-基)苯基)-3-(二氟甲基)-1-甲基-1H-吡唑-4-甲酰胺在内的一系列化合物显示出显着的抗真菌活性,暗示了 N-(1-{[4-(三氟甲基)苯基]甲基}-1H-吲唑-3-基)呋喃-2-甲酰胺在抗真菌研究中类似应用的潜力 (Du 等人,2015)。

- 抗菌和抗脲酶活性:另一项关于相关化合物的研究证明了抗菌、抗脲酶和抗氧化活性,表明了 N-(1-{[4-(三氟甲基)苯基]甲基}-1H-吲唑-3-基)呋喃-2-甲酰胺类似研究的可能途径 (Sokmen 等人,2014)。

抗肿瘤应用

- 抗肿瘤活性:对类似化合物(如 3-氨基-N-[4-氯-3-(三氟甲基)苯基]-4-吗啉代-1H-吲唑-1-甲酰胺)的研究表明了对癌细胞系明显的抑制能力,表明 N-(1-{[4-(三氟甲基)苯基]甲基}-1H-吲唑-3-基)呋喃-2-甲酰胺具有潜在的抗肿瘤应用 (Ji 等人,2018)。

成像和诊断应用

- 小胶质细胞的 PET 成像:一项关于 [11C]CPPC(一种结构相关的化合物)作为 CSF1R 特异性 PET 示踪剂的研究表明,N-(1-{[4-(三氟甲基)苯基]甲基}-1H-吲唑-3-基)呋喃-2-甲酰胺在成像和诊断应用中具有潜力,特别是对于神经炎症和神经退行性疾病 (Horti 等人,2019)。

安全和危害

未来方向

作用机制

Target of Action

Compounds with similar structures, such as imidazole and indazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward enzyme inhibition by lowering the pk a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, microbial infections, and cancer .

Pharmacokinetics

It is known that the presence of a trifluoromethyl group can critically influence pharmacodynamic and pharmacokinetic properties, reinforce drug-receptor interactions, aid absorption and translocation across lipid bilayers, and induce conformational changes to block metabolism .

Result of Action

Compounds with similar structures have been reported to exhibit a variety of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

属性

IUPAC Name |

N-[1-[[4-(trifluoromethyl)phenyl]methyl]indazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O2/c21-20(22,23)14-9-7-13(8-10-14)12-26-16-5-2-1-4-15(16)18(25-26)24-19(27)17-6-3-11-28-17/h1-11H,12H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBFIOPAFDTCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)C(F)(F)F)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)

![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)

![(7-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B3014110.png)

![7-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-2-(2-furyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B3014111.png)

![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)